Cas no 462067-40-9 (3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one)

3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one
- 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one
- Oprea1_159956
- 3-[(furan-2-ylmethylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one
- 462067-40-9
- AKOS000300061
-
- MDL: MFCD02591881
- Inchi: InChI=1S/C17H18N2O2/c1-11-5-6-13-8-14(17(20)19-16(13)12(11)2)9-18-10-15-4-3-7-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20)
- InChI Key: HOOLMZZMZATFNM-UHFFFAOYSA-N
- SMILES: CC1=C(C)C2=NC(=C(C=C2C=C1)CNCC3=CC=CO3)O
Computed Properties
- Exact Mass: 282.136827821Da
- Monoisotopic Mass: 282.136827821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.3Ų
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261205-1g |
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one |
462067-40-9 | 97% | 1g |
$*** | 2023-05-30 | |
Crysdot LLC | CD11121247-5g |
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one |
462067-40-9 | 97% | 5g |
$874 | 2024-07-17 | |
Chemenu | CM261205-5g |
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one |
462067-40-9 | 97% | 5g |
$825 | 2021-08-18 |
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one Related Literature
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one
Introduction to 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one (CAS No. 462067-40-9)
3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 462067-40-9, belongs to the quinoline derivatives class, which is well-known for its broad spectrum of biological activities. The presence of a furan-2-ylmethyl substituent and an amino)methyl group in its molecular framework suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The 7,8-dimethylquinolin-2(1H)-one moiety enhances the stability and bioavailability of the compound, while the (Furan-2-ylmethyl)amino)methyl group introduces a flexible side chain that can modulate binding affinity to biological receptors. This combination of structural features makes 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one a compelling subject for research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that the furan ring can engage in hydrogen bonding and π-stacking interactions with biomolecules, while the amino)methyl group can form salt bridges or participate in hydrophobic interactions. These interactions are critical for optimizing drug-like properties such as solubility, permeability, and metabolic stability.
In the context of drug discovery, the development of novel quinoline derivatives has been driven by the need for more effective and selective therapeutic agents. The 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one structure represents an innovative approach to designing molecules that can interact with biological targets in a unique manner. For instance, its ability to bind to enzymes or receptors with high affinity could make it useful in treating diseases such as cancer or neurodegenerative disorders.
One of the most exciting aspects of this compound is its potential application in targeting protein-protein interactions (PPIs), which are often involved in disease pathways but are challenging to address with traditional small-molecule drugs. The dimethylation at the 7 and 8 positions of the quinoline ring enhances its ability to penetrate biological membranes, improving its pharmacokinetic profile. Additionally, the presence of multiple functional groups allows for further chemical modification, enabling researchers to fine-tune its biological activity.
The synthesis of 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed in its preparation. The use of advanced synthetic methodologies ensures that impurities are minimized, which is crucial for subsequent biological testing.
Once synthesized, this compound undergoes rigorous testing to evaluate its pharmacological properties. In vitro assays are conducted to assess its activity against various biological targets, including enzymes and receptors relevant to specific diseases. For example, studies may focus on its potential as an inhibitor of kinases or other enzymes involved in cancer progression. The results from these assays provide valuable insights into its therapeutic potential.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one. Predictive models can analyze large datasets to identify structural features that correlate with biological activity, guiding researchers toward more effective molecular designs. This approach has significantly reduced the time and cost associated with developing new drugs.
In conclusion,3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylnaphthalen]-4-one CAS No 4694490 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in treating various diseases make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, this compound will likely play an important role in future drug development efforts.
462067-40-9 (3-(((Furan-2-ylmethyl)amino)methyl)-7,8-dimethylquinolin-2(1H)-one) Related Products
- 2549063-57-0(4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine)
- 4414-75-9(5-(1H-indol-3-yl)pentanenitrile)
- 1251021-08-5(5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one)
- 159459-52-6(6-(1-Amino-ethyl)-4H-benzo1,4oxazin-3-one)
- 1159695-35-8(3-(5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl)-4-methoxyaniline)
- 1421451-09-3(N-(furan-3-yl)methyl-N-(2-methoxyethyl)thiophene-3-carboxamide)
- 1017779-77-9(2-3-chloro-4-(trifluoromethoxy)phenylacetic acid)
- 1805954-58-8(Ethyl 4-bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-carboxylate)
- 2648895-58-1(rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo3.2.1octan-3-amine dihydrochloride)
- 2411309-01-6(2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide)




